Benzoic acid, 2-(acetyloxy)-5-amino-

描述

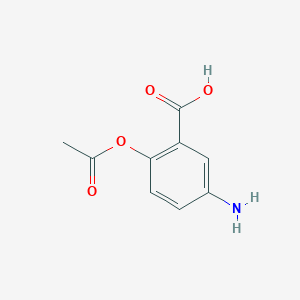

Structure

3D Structure

属性

CAS 编号 |

99450-52-9 |

|---|---|

分子式 |

C9H9NO4 |

分子量 |

195.17 g/mol |

IUPAC 名称 |

2-acetyloxy-5-aminobenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |

InChI 键 |

PNKIVCMRLDCYJE-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)N)C(=O)O |

规范 SMILES |

CC(=O)OC1=C(C=C(C=C1)N)C(=O)O |

同义词 |

acetyl-5-aminosalicylic acid acetyl-5-ASA |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Benzoic Acid, 2-(acetyloxy)-5-amino-

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of Benzoic acid, 2-(acetyloxy)-5-amino-, a significant synthetic intermediate. This compound is structurally related to 5-aminosalicylic acid (5-ASA or mesalazine), a key pharmaceutical agent in the treatment of inflammatory bowel disease[1]. The strategic placement of the acetyl group on the phenolic hydroxyl group makes it a valuable precursor for creating various derivatives and heterocyclic compounds, as it can serve as a protecting group during reactions involving the amino or carboxylic acid functionalities[1].

Synthesis Pathways

The synthesis of Benzoic acid, 2-(acetyloxy)-5-amino- primarily starts from 5-aminosalicylic acid. The key challenge is the selective acetylation of the hydroxyl group in the presence of a reactive amino group. Two primary approaches are considered: direct acetylation and a protecting group strategy.

Direct Acetylation

Direct acetylation of 5-aminosalicylic acid using an acetylating agent like acetic anhydride is a straightforward approach. However, this method can lead to a mixture of products, including the N-acetylated isomer, 5-(acetylamino)-2-hydroxybenzoic acid (N-acetyl-5-ASA), and a di-acetylated product, due to the reactivity of both the amino and hydroxyl groups[1][2]. The reaction conditions, such as temperature, solvent, and stoichiometry, must be carefully controlled to favor O-acetylation[1].

Protection-Acetylation-Deprotection Sequence

A more selective and controlled method involves a three-step sequence to ensure only the hydroxyl group is acetylated. This strategy provides a higher yield and purity of the desired product[1].

-

Protection: The 5-amino group is first protected to prevent it from reacting with the acetylating agent. This can be achieved by reacting 5-aminosalicylic acid with benzaldehyde to form a benzylideneamine (imine)[1].

-

Acetylation: The hydroxyl group of the protected intermediate is then acetylated using an agent like acetic anhydride[1]. With the amino group protected, the reaction selectively occurs at the hydroxyl position.

-

Deprotection: The protecting group is subsequently removed, typically by hydrolysis, to yield the final 2-(acetyloxy)-5-aminobenzoic acid[1].

The following diagram illustrates this selective synthesis workflow.

Experimental Protocols

Synthesis via Protection-Acetylation-Deprotection

This protocol is a generalized procedure based on established chemical transformations[1]. Researchers should optimize conditions based on laboratory-specific equipment and reagents.

Step 1: Protection of the Amino Group

-

Dissolve 5-aminosalicylic acid in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of benzaldehyde.

-

Reflux the mixture for a specified time, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the precipitation of the benzylideneamine intermediate.

-

Filter, wash the solid with a cold solvent, and dry under vacuum.

Step 2: Acetylation of the Hydroxyl Group

-

Suspend the dried protected intermediate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., pyridine or triethylamine) to act as a catalyst and acid scavenger.

-

Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 to 1.5 molar equivalents).

-

Allow the reaction to stir and warm to room temperature. Monitor completion by TLC.

-

Once the reaction is complete, quench with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acetylated, N-protected intermediate.

Step 3: Deprotection of the Amino Group

-

Dissolve the crude intermediate from the previous step in a mixture of an organic solvent and aqueous acid (e.g., dilute HCl).

-

Stir the mixture at room temperature until the imine is fully hydrolyzed, as monitored by TLC.

-

Neutralize the solution carefully with a base (e.g., sodium bicarbonate) to precipitate the final product.

-

Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield Benzoic acid, 2-(acetyloxy)-5-amino-.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize key physical and expected spectroscopic data for Benzoic acid, 2-(acetyloxy)-5-amino-.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 99450-52-9 | [1][3] |

| Molecular Formula | C₉H₉NO₄ | [3][4] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)N)C(=O)O | [3] |

| InChIKey | PNKIVCMRLDCYJE-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data (Expected)

| Technique | Expected Signals / Peaks |

| ¹H NMR | ~2.2-2.4 ppm (singlet, 3H): Protons of the acetyl group (-O-C(=O)CH₃). ~5.0-6.0 ppm (broad singlet, 2H): Protons of the amino group (-NH₂). ~6.8-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring. ~11.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). |

| ¹³C NMR | ~20-22 ppm: Carbon of the acetyl methyl group. ~115-150 ppm: Aromatic carbons. ~165-170 ppm: Carboxylic acid carbonyl carbon. ~169-172 ppm: Ester carbonyl carbon. |

| IR (Infrared) | ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine. ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid. ~1750 cm⁻¹: C=O stretching of the ester group. ~1690 cm⁻¹: C=O stretching of the carboxylic acid. ~1200 cm⁻¹: C-O stretching of the ester. |

| Mass Spec (MS) | Expected [M]+: 195.05 (for C₉H₉NO₄). Fragmentation may show loss of an acetyl group (m/z 43) or a water molecule (m/z 18). |

Isomeric Relationship

It is critical to distinguish Benzoic acid, 2-(acetyloxy)-5-amino- (the O-acetylated product) from its common isomer, 5-(acetylamino)-2-hydroxybenzoic acid (the N-acetylated product). The latter is a known metabolite of mesalazine[4]. The synthetic route chosen will dictate which isomer is preferentially formed.

General Characterization Protocols

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.

5.2. Infrared (IR) Spectroscopy

-

Prepare the sample using an appropriate method (e.g., KBr pellet or as a thin film on a salt plate for solids).

-

Place the sample in an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.3. Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight of the compound from the molecular ion peak ([M]+ or [M+H]+).

-

Analyze fragmentation patterns to further confirm the structure.

References

- 1. benchchem.com [benchchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Page loading... [guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzoic acid, 2-amino- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-acetoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-2-acetoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values from computational models alongside detailed, standardized experimental protocols for the determination of these properties. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity

-

IUPAC Name: 5-Amino-2-(acetyloxy)benzoic acid

-

Synonyms: 2-Acetoxy-5-aminobenzoic acid, 5-Amino-O-acetylsalicylic acid

-

CAS Number: 99450-52-9

-

Chemical Formula: C₉H₉NO₄

-

Molecular Weight: 195.17 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-amino-2-acetoxybenzoic acid. These values are derived from computational algorithms and should be considered as estimates. Experimental verification is highly recommended.

| Property | Predicted Value | Data Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | - |

| pKa (acidic) | ~3.5 - 4.5 (Carboxylic Acid) | Predicted based on similar structures |

| pKa (basic) | ~3.0 - 4.0 (Amine) | Predicted based on similar structures |

| logP | ~1.2 - 1.8 | Predicted by computational models[1] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a solid organic compound like 5-amino-2-acetoxybenzoic acid.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed)

-

-

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (typically 1-2°C).

-

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

-

Procedure for Qualitative Solubility:

-

Place approximately 10 mg of the compound into a series of test tubes.

-

Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide) to each test tube.

-

Vigorously agitate the tubes using a vortex mixer for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

-

-

Procedure for Quantitative Aqueous Solubility:

-

Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of purified water in separate vials.

-

Equilibrate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units such as mg/mL or mol/L.

-

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

-

Apparatus:

-

pH meter with a suitable electrode

-

Autotitrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

-

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water or a suitable co-solvent if the compound has low aqueous solubility.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

For an acidic compound, titrate the solution with the standardized sodium hydroxide solution, adding small, precise increments of the titrant.

-

For a basic compound, titrate with the standardized hydrochloric acid solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

-

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

-

Procedure:

-

Prepare a stock solution of the compound in the solvent in which it is more soluble.

-

Add a known volume of this stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the second, immiscible solvent. The volumes of the two phases should be recorded.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary to break it.

-

Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the calculated P value.

-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a potential synthetic workflow for 5-amino-2-acetoxybenzoic acid and a relevant biological signaling pathway.

This diagram outlines a plausible synthetic route for 5-amino-2-acetoxybenzoic acid, starting from 5-nitrosalicylic acid. This is an adaptation of a known procedure for a similar compound.

As a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), 5-amino-2-acetoxybenzoic acid is likely to interact with the cyclooxygenase (COX) pathway, which is central to inflammation and pain.

References

Thermal Decomposition Profile of 5-amino-2-acetoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of 5-amino-2-acetoxybenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a projected decomposition pathway based on the known thermal behavior of its structural analogues, namely acetylsalicylic acid and 5-aminosalicylic acid. Furthermore, it details the standard experimental protocols required to empirically determine this profile.

Predicted Thermal Decomposition Profile

The thermal decomposition of 5-amino-2-acetoxybenzoic acid is expected to occur in a multi-stage process. The initial stage is predicted to involve the loss of the acetoxy group, followed by the decomposition of the remaining 5-aminosalicylic acid backbone at higher temperatures.

Data Presentation

The following tables summarize the anticipated thermal events for 5-amino-2-acetoxybenzoic acid based on the analysis of related compounds. These values are predictive and require experimental verification.

Table 1: Predicted Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Predicted Onset Temperature (°C) | Predicted Peak Temperature (°C) | Predicted Enthalpy (J/g) |

| Melting | 130 - 140 | 135 - 145 | To be determined |

| Decomposition Stage 1 | > 150 | To be determined | To be determined |

| Decomposition Stage 2 | > 280 | To be determined | To be determined |

Table 2: Predicted Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Associated Volatile Products |

| Stage 1 | 150 - 250 | ~32.8% | Acetic Acid |

| Stage 2 | > 280 | To be determined | CO₂, H₂O, NOx, Phenolic compounds |

Note: The predicted weight loss in Stage 1 corresponds to the theoretical mass percentage of the acetyl group.

Experimental Protocols

To empirically determine the thermal decomposition profile of 5-amino-2-acetoxybenzoic acid, the following standard analytical techniques are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpies of phase transitions and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of 5-amino-2-acetoxybenzoic acid is hermetically sealed in an aluminum pan.

-

An identical empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere (flow rate of 50 mL/min).

-

The heat flow to the sample is monitored as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, indicating decomposition and the formation of volatile products.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of 5-amino-2-acetoxybenzoic acid is placed in a tared TGA sample pan (typically platinum or alumina).

-

The sample is heated in the TGA furnace at a controlled rate, for instance, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to determine the temperatures of maximum weight loss rates.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The TGA experiment is performed as described in section 2.2.

-

The outlet gas stream from the TGA furnace is directed into the inlet of a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are continuously recorded throughout the TGA run.

-

The obtained spectra are correlated with the weight loss steps observed in the TGA data to identify the decomposition products at each stage.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 5-amino-2-acetoxybenzoic acid.

Caption: Workflow for Thermal Analysis.

Predicted Decomposition Pathway

The thermal decomposition of 5-amino-2-acetoxybenzoic acid is hypothesized to follow a pathway influenced by its structural components.

Caption: Predicted Decomposition Pathway.

This guide provides a foundational understanding of the likely thermal behavior of 5-amino-2-acetoxybenzoic acid and a clear methodology for its empirical determination. The provided protocols and workflows are standard in the field of thermal analysis and can be adapted to specific laboratory instrumentation and regulatory requirements.

Role of Benzoic acid, 2-(acetyloxy)-5-amino- as a synthetic intermediate

An In-Depth Technical Guide on the Role of 2-(acetyloxy)-5-aminobenzoic acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2-(acetyloxy)-5-amino-, also known as 5-amino-2-acetoxybenzoic acid, is a crucial synthetic intermediate in the pharmaceutical industry. Its structure is closely related to 5-aminosalicylic acid (5-ASA or mesalazine), a cornerstone medication for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] The strategic placement of an acetyl group on the phenolic hydroxyl function and the presence of a free amino group and a carboxylic acid make this molecule a versatile building block for the synthesis of various derivatives and prodrugs.[1][2]

The acetylation of the hydroxyl group serves multiple purposes in organic synthesis. It can act as a protecting group, allowing for selective modification of the amino or carboxylic acid moieties. Furthermore, modifying the core 5-ASA structure can lead to the development of new chemical entities with improved pharmacokinetic profiles, targeted delivery mechanisms, or enhanced therapeutic efficacy.[1] This guide provides a comprehensive overview of the synthesis of 2-(acetyloxy)-5-aminobenzoic acid, its applications as an intermediate, and detailed experimental protocols.

Synthesis of 2-(acetyloxy)-5-aminobenzoic acid

The primary route for synthesizing 2-(acetyloxy)-5-aminobenzoic acid involves the selective O-acetylation of 5-aminosalicylic acid. The key challenge in this synthesis is to prevent the acetylation of the amino group (N-acetylation). This is typically achieved by carefully controlling the reaction conditions.[1]

A common and effective method is the reaction of 5-aminosalicylic acid with acetic anhydride.[1][3] By managing parameters such as temperature, reaction time, and the stoichiometry of the reagents, selective acetylation of the more reactive hydroxyl group can be favored.[1]

Experimental Protocol: Selective O-acetylation of 5-Aminosalicylic Acid

Objective: To synthesize 2-(acetyloxy)-5-aminobenzoic acid via selective acetylation of 5-aminosalicylic acid.

Materials:

-

5-aminosalicylic acid (5-ASA)

-

Acetic anhydride

-

Water

-

Ethanol

-

Methanol

-

Dimethylsulfoxide (DMSO)

-

Acetonitrile

-

Acetone

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, suspend 5-aminosalicylic acid in water.[3]

-

Add acetic anhydride to the suspension. The molar ratio of 5-ASA to acetic anhydride is a critical parameter to control for selective O-acetylation.[1]

-

The reaction mixture is stirred at a controlled temperature. Monitoring the reaction progress over time is crucial to maximize the yield of the desired O-acetylated product and minimize side reactions.[1]

-

Upon completion, the product can be isolated by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(acetyloxy)-5-aminobenzoic acid.

-

The final product's identity and purity should be confirmed using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Solubility: The resulting compound, 5-acetamido-2-hydroxy benzoic acid (a related compound), is reported to be cold-soluble in ethanol, methanol, DMSO, acetonitrile, acetic acid, and acetone, and hot-soluble in ethyl acetate and water.[3] These solubility characteristics are useful for purification and further reactions.

Quantitative Data for Synthesis

| Parameter | Value/Condition | Reference |

| Starting Material | 5-aminosalicylic acid (5-ASA) | [1][3] |

| Acetylating Agent | Acetic Anhydride | [1][3] |

| Solvent | Water | [3] |

| Key Strategy | Direct selective acetylation under controlled conditions | [1] |

| Monitoring | Reaction progress monitored over time for maximum yield | [1] |

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-(acetyloxy)-5-aminobenzoic acid.

Role as a Synthetic Intermediate

The bifunctional nature of 2-(acetyloxy)-5-aminobenzoic acid, with its protected hydroxyl group, makes it an excellent intermediate for creating a diverse range of derivatives. The free amino and carboxylic acid groups are available for further chemical transformations.

Synthesis of Amide Derivatives

The amino group of 2-(acetyloxy)-5-aminobenzoic acid can be acylated to form various amide derivatives. This is a common strategy to produce prodrugs of mesalazine or new chemical entities with potentially different biological activities. The unacetylated precursor, 5-aminosalicylic acid, is known to react with various acylating agents to form N-acyl derivatives.[1][3]

Experimental Protocol: N-Acylation

Objective: To synthesize an N-acyl derivative from 2-(acetyloxy)-5-aminobenzoic acid.

Materials:

-

2-(acetyloxy)-5-aminobenzoic acid

-

Acylating agent (e.g., benzoyl chloride, phenylacetyl chloride)[3]

-

Base (e.g., potassium carbonate)[3]

-

Solvent (e.g., ethyl acetate, water)[3]

Procedure:

-

Dissolve 2-(acetyloxy)-5-aminobenzoic acid in a suitable solvent like ethyl acetate.

-

Add a base, such as potassium carbonate, to the solution to act as a catalyst and acid scavenger.[3]

-

Slowly add the desired acylating agent (e.g., benzoyl chloride) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

After the reaction is complete, the mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography or recrystallization to yield the pure N-acyl derivative.

Reaction Pathway for Derivative Synthesis

Caption: Synthetic pathways utilizing 2-(acetyloxy)-5-aminobenzoic acid.

Role in the Synthesis of Mesalazine Prodrugs

Mesalazine (5-ASA) is the active therapeutic agent, but its direct administration can lead to systemic absorption and potential side effects before it reaches its target site in the colon.[4] Prodrugs are designed to deliver the active drug to the colon more efficiently. 2-(acetyloxy)-5-aminobenzoic acid can be a key intermediate in creating such prodrugs. For instance, derivatives of mesalazine are being developed for the treatment of intestinal inflammatory diseases.[2] The acetyl group can be part of the final prodrug structure, which is later cleaved by enzymes in the gut to release the active 5-ASA.

Mechanism of Action of Mesalazine (Final Product)

While 2-(acetyloxy)-5-aminobenzoic acid is an intermediate, the ultimate goal of its synthesis is often the production of mesalazine or its derivatives. The therapeutic effect of mesalazine is believed to be topical, acting on the inflamed bowel tissue.[4] Its mechanism of action is multifactorial and involves the inhibition of inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which leads to a decrease in the production of pro-inflammatory prostaglandins and leukotrienes.[4] It is also thought to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.

Signaling Pathway of Mesalazine Action

Caption: Simplified signaling pathway for the anti-inflammatory action of Mesalazine.

Conclusion

Benzoic acid, 2-(acetyloxy)-5-amino- is a highly valuable synthetic intermediate in medicinal chemistry and drug development. Its utility stems from the presence of multiple functional groups and the strategic placement of a temporary protecting group on the hydroxyl function. This allows for the selective synthesis of a wide array of mesalazine derivatives and prodrugs. A thorough understanding of its synthesis and reactivity is essential for researchers aiming to develop novel therapeutics for inflammatory bowel disease and other related conditions. The controlled and selective reactions that this intermediate enables are a testament to the importance of strategic molecular design in modern pharmaceutical synthesis.

References

- 1. Benzoic acid, 2-(acetyloxy)-5-amino- | 99450-52-9 | Benchchem [benchchem.com]

- 2. US9193673B2 - Derivatives of mesalazine, process of their preparation and their use in the treatment of intestinal inflammatory diseases - Google Patents [patents.google.com]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-2-Acetoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-acetoxybenzoic acid and its derivatives represent a significant class of anti-inflammatory compounds. Functioning as prodrugs, they are designed for targeted delivery of the active moiety, 5-aminosalicylic acid (5-ASA), to the site of inflammation, primarily in the gastrointestinal tract. This design minimizes systemic side effects associated with conventional non-steroidal anti-inflammatory drugs (NSAIDs). The core mechanism of action revolves around the multifaceted activities of 5-ASA, which include the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and myeloperoxidase (MPO), modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: The Prodrug Strategy

5-Amino-2-acetoxybenzoic acid is an acetylated form of 5-aminosalicylic acid (5-ASA), also known as mesalamine. The acetylation serves as a prodrug strategy. In its acetylated form, the compound is less readily absorbed in the upper gastrointestinal tract. Upon reaching the lower intestine, local enzymes can cleave the acetyl group, releasing the active 5-ASA molecule to exert its therapeutic effects directly at the site of inflammation, which is particularly beneficial in the treatment of inflammatory bowel disease (IBD). The instability of 5-ASA is mitigated by its N-acetyl derivative, which is more stable under conditions that would typically lead to the degradation of 5-ASA, highlighting the importance of the amine function in the degradation process.[1]

Core Mechanisms of Action of 5-Aminosalicylic Acid (5-ASA)

The therapeutic effects of 5-amino-2-acetoxybenzoic acid derivatives are attributable to the actions of their active metabolite, 5-ASA. The anti-inflammatory properties of 5-ASA are not mediated by metabolism to salicylic acid and it is not considered a traditional salicylate.[2] The primary mechanisms are detailed below.

Inhibition of Cyclooxygenase (COX) Enzymes

5-ASA is known to be a weak inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[3] Both COX-1 and COX-2 isoforms are implicated in the inflammatory cascade. While not as potent as traditional NSAIDs, the COX inhibitory activity of 5-ASA contributes to its anti-inflammatory profile. Some studies suggest that 5-ASA's anti-proliferative effects on colon cancer cells are, in part, dependent on its ability to inhibit the COX-2/PGE2 pathway.[3]

Inhibition of Myeloperoxidase (MPO)

Myeloperoxidase (MPO) is an enzyme found in neutrophils that produces hypochlorous acid (HOCl) and other reactive oxygen species, contributing to tissue damage in inflammatory conditions. 5-ASA has been shown to inhibit MPO activity. This inhibition is thought to occur through 5-ASA acting as a competitive substrate, thereby reducing the production of damaging oxidants.[4] Benzoic acid hydrazide derivatives have been studied as inhibitors of MPO, with some showing IC50 values in the sub-micromolar range for the purified enzyme.[5]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 5-ASA has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators. This inhibition is a key component of its broad anti-inflammatory effects.

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. 5-ASA has been identified as a ligand and activator of PPAR-γ. By activating PPAR-γ, 5-ASA can suppress the inflammatory response in the colon. Studies have shown that the anti-inflammatory effect of 5-ASA in colitis is dependent on the presence of functional PPAR-γ.[6]

Quantitative Data on the Bioactivity of 5-ASA and its Derivatives

The following tables summarize the available quantitative data for the biological activities of 5-ASA and its derivatives. It is important to note that direct inhibitory data for 5-amino-2-acetoxybenzoic acid is limited, as it is a prodrug, and most studies focus on the active metabolite, 5-ASA.

Table 1: In Vitro Inhibitory Activity of 5-ASA and Related Compounds

| Compound | Target | Assay System | IC50 Value | Reference |

| 5-Aminosalicylic acid (5-ASA) | Myeloperoxidase (MPO) | Purified enzyme (HOCl production) | ~0.3 µM (for 4-ABAH, a related hydrazide) | [5] |

| 5-ASA Derivatives (C2, C3, C4) | Myeloperoxidase (MPO) | in vitro o-dianisidine method | Effective inhibition | [7] |

| (-)-Catechin | Cyclooxygenase-1 (COX-1) | Not specified | 1.4 µM | [8] |

| COX-2-IN-2 | Cyclooxygenase-2 (COX-2) | Not specified | 0.24 µM | [8] |

Note: 4-Aminobenzoic acid hydrazide (4-ABAH) is a potent MPO inhibitor structurally related to the broader class of compounds.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of 5-Acetamido-2-Hydroxybenzoic Acid Derivatives

| Compound | Animal Model | Dosing | Effect | Reference |

| 5-Acetamido-2-hydroxybenzoic acid | Acetic acid-induced writhing (mice) | ED50 = 4.95 mg/kg | Peripheral anti-nociceptive activity | [9] |

| PS3 (a 5-acetamido-2-hydroxy benzoic acid derivative) | Acetic acid-induced writhing (mice) | 20 and 50 mg/kg | 74% and 75% reduction in painful activity | [9][10] |

Table 3: Pharmacokinetic Parameters of 5-ASA Derivatives in Wistar Rats

| Compound | Administration Route | Dose | t1/2 (elimination half-life) | Cmax | Oral Bioavailability | Reference |

| C2 | Intravenous | 50 mg/kg | ~33 min | - | - | [9][11] |

| C2 | Oral | 100 mg/kg | ~27 min | 2.5 µg/mL | ~13% | [9][11] |

| C1 | Intravenous | 50 mg/kg | 0.9 h | - | - | [12] |

| C1 | Oral | 50 mg/kg | 2.5 h | 2.8 µg/mL | ~77% | [12] |

C1: 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid C2: 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid[9][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-amino-2-acetoxybenzoic acid derivatives and their active metabolite, 5-ASA.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

-

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Arachidonic acid (substrate)

-

Test compounds and controls (e.g., celecoxib, ibuprofen)

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound or control solution to the respective wells.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes).

-

Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

In Vitro Myeloperoxidase (MPO) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the chlorinating or peroxidation activity of MPO.

-

Materials:

-

Purified MPO enzyme

-

Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Hydrogen peroxide (H2O2)

-

Chloride ions (for chlorination assay)

-

Substrate for peroxidation (e.g., o-dianisidine) or a probe for HOCl (e.g., 3'-(p-aminophenyl) fluorescein - APF)

-

Test compounds and controls (e.g., 4-aminobenzoic acid hydrazide - 4-ABAH)

-

96-well microplate and plate reader (spectrophotometer or fluorometer)

-

-

Procedure (Peroxidation Assay Example):

-

Prepare solutions of test compounds and controls.

-

In a 96-well plate, add the assay buffer, MPO enzyme, and the test compound or control.

-

Pre-incubate the mixture for a specified time.

-

Initiate the reaction by adding the substrate (e.g., o-dianisidine) and H2O2.

-

Monitor the change in absorbance at the appropriate wavelength over time.

-

Calculate the rate of reaction and determine the percent inhibition and IC50 values.

-

Acetic Acid-Induced Writhing Test (In Vivo Analgesia)

This is a chemical-induced pain model used to assess peripheral analgesic activity.[10]

-

Animals:

-

Male Swiss mice (or other suitable strain)

-

-

Materials:

-

Test compounds and control vehicle

-

Acetic acid solution (e.g., 0.6% in saline)

-

Syringes for administration

-

-

Procedure:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., oral, intraperitoneal).

-

After a specified pre-treatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 15-20 minutes).

-

Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

-

Hot Plate Test (In Vivo Analgesia)

This thermal-induced pain model is used to evaluate centrally acting analgesics.[10]

-

Animals:

-

Mice or rats

-

-

Materials:

-

Hot plate apparatus with adjustable temperature control

-

Test compounds and control vehicle

-

-

Procedure:

-

Determine the baseline latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a response (e.g., licking of the hind paw, jumping) is observed. A cut-off time is set to prevent tissue damage.

-

Administer the test compound or vehicle.

-

At various time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

-

An increase in the response latency compared to the baseline indicates an analgesic effect.

-

Caco-2 Cell Permeability Assay

This in vitro model is used to predict the intestinal absorption of drugs.[13]

-

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts

-

Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Test compounds

-

Analytical equipment (e.g., HPLC, LC-MS/MS)

-

-

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For an apical-to-basolateral permeability study, add the test compound dissolved in transport buffer to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

Analyze the concentration of the test compound in the collected samples using a suitable analytical method.

-

Calculate the apparent permeability coefficient (Papp) to estimate the rate of absorption.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: NF-κB Signaling Pathway and its Inhibition by 5-ASA.

Caption: Inhibition of the COX Pathway by 5-ASA.

Experimental Workflows

Caption: Workflow for In Vivo Analgesic Activity Assessment.

Conclusion

5-Amino-2-acetoxybenzoic acid derivatives are effective anti-inflammatory agents that leverage a prodrug strategy for targeted delivery of 5-ASA. The mechanism of action is complex and multifaceted, involving the inhibition of key inflammatory enzymes like COX and MPO, the suppression of the pro-inflammatory NF-κB signaling pathway, and the activation of the anti-inflammatory nuclear receptor PPAR-γ. This comprehensive understanding of its molecular targets and pathways is crucial for the continued development and optimization of this class of drugs for the treatment of inflammatory conditions, particularly inflammatory bowel disease. Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of different derivatives will be instrumental in enhancing their therapeutic efficacy and safety profiles.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of myeloperoxidase by benzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 12. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity [mdpi.com]

- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of 5-Aminosalicylic Acid Acetate and its Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), and its N-acetylated metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), are the primary active moieties of mesalamine-based drugs, which are a cornerstone in the treatment of inflammatory bowel disease (IBD). While their clinical efficacy is well-established, a complete understanding of their molecular mechanisms of action is still evolving. In-silico modeling, a powerful computational approach in drug discovery and development, offers a rapid and cost-effective means to investigate the interactions of these compounds with their biological targets, elucidate their signaling pathways, and predict their pharmacokinetic and pharmacodynamic properties.[1][2][3] This technical guide provides an in-depth overview of the in-silico modeling of 5-ASA and its acetylated form, their primary biological targets, and the experimental protocols used to validate these computational findings.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinity, enzyme inhibition, and pharmacokinetic properties of 5-aminosalicylic acid and its N-acetylated metabolite.

Table 1: Binding Affinity of 5-Aminosalicylic Acid for PPAR-γ

| Compound | Parameter | Value | Reference |

| 5-Aminosalicylic Acid (5-ASA) | Ki | 28.7 mM | [4] |

| GW1929 (positive control) | Ki | 60 nM | [2] |

Note: The Ki value for 5-ASA was determined by competitive displacement of [3H]rosiglitazone from the PPAR-γ ligand-binding domain.[2][4]

Table 2: In-Vitro Enzyme Inhibition by 5-Aminosalicylic Acid Derivatives

| Compound | Target Enzyme | IC50 | Reference |

| 5-ASA Derivative 34 | COX-2 | 0.10 µM | [1] |

| 5-ASA Derivative 35 | COX-2 | 0.10 µM | [1] |

| Celecoxib (positive control) | COX-2 | 0.049 µM | [1] |

| Indomethacin (positive control) | COX-2 | 0.51 µM | [1] |

| 5-ASA Derivative 16 | 5-LOX | 3.41 µM | [1] |

| Zileuton (positive control) | 5-LOX | 15.6 µM | [1] |

Note: The provided IC50 values are for synthesized derivatives of 5-aminosalicylic acid, not the parent compound itself.[1]

Table 3: Pharmacokinetic Parameters of Mesalamine (5-ASA) and N-Acetyl-5-ASA (Ac-5-ASA) in Healthy Chinese Subjects (Single 1g/100mL Enema Dose)

| Analyte | Cmax (ng/mL) | AUC0-t (h·ng/mL) | t1/2 (h) |

| Mesalamine (5-ASA) | 1007.64 (± 369.00) | 9608.59 (± 3533.08) | 3.33 (± 1.99) |

Data presented as mean (± standard deviation).[5][6]

Key Biological Targets and Signaling Pathways

The anti-inflammatory effects of 5-ASA and Ac-5-ASA are mediated through their interaction with several key biological targets, leading to the modulation of critical signaling pathways involved in inflammation.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation.[7] 5-ASA has been identified as a ligand for PPAR-γ.[8][9] The binding of Ac-5-ASA to PPAR-γ is thought to be a primary mechanism of action.[8] This interaction initiates a signaling cascade that ultimately leads to the downregulation of pro-inflammatory gene expression.

Caption: PPAR-γ signaling pathway activated by Ac-5-ASA.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

5-ASA and its derivatives have been shown to inhibit COX and LOX enzymes, which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5][10] While 5-ASA is considered a weak inhibitor of these enzymes, this action may contribute to its overall anti-inflammatory effect.

NF-κB and MAPK Signaling Pathways

The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. 5-ASA has been shown to inhibit the phosphorylation of JNK and p38, two key kinases in the MAPK pathway, thereby suppressing downstream inflammatory signaling.[11] While the direct inhibition of NF-κB by 5-ASA is debated, it is believed to interfere with the upstream kinase IKKα, which is necessary for NF-κB activation.[12]

Caption: Inhibition of MAPK and NF-κB pathways by 5-ASA.

Experimental Protocols

This section provides an overview of the methodologies for key in-silico and in-vitro experiments used to study 5-ASA and its targets.

In-Silico Modeling: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.

Workflow for Molecular Docking of 5-ASA with PPAR-γ:

Caption: Molecular docking workflow for 5-ASA and PPAR-γ.

Detailed Protocol:

-

Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., PPAR-γ, COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized to relieve any steric clashes.[13]

-

Ligand Preparation: The 2D structure of the ligand (5-ASA or Ac-5-ASA) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field.

-

Binding Site Definition: The active site or binding pocket of the protein is defined. This is often based on the location of a co-crystallized ligand in the experimental structure or through pocket prediction algorithms.[14] A grid box is generated around the defined binding site to guide the docking simulation.[15]

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina, GOLD, Glide) is used to systematically search for the optimal binding poses of the ligand within the protein's active site.[15] The program employs a scoring function to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol).[3][16]

-

Analysis and Visualization: The resulting docking poses are analyzed to identify the most favorable binding mode based on the scoring function and the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[17] Visualization software (e.g., PyMOL, Chimera, Discovery Studio) is used to inspect the protein-ligand interactions in 3D.[15]

In-Vitro Assays

PPAR-γ Activation Assay (Transcription Factor ELISA)

This assay measures the ability of a compound to activate PPAR-γ, leading to its binding to a specific DNA sequence.

Protocol Overview:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., HT-29 colon cancer cells) treated with the test compound (5-ASA or Ac-5-ASA) or a known PPAR-γ agonist (e.g., rosiglitazone).

-

Binding Reaction: The nuclear extracts are incubated in microplate wells pre-coated with a double-stranded DNA oligonucleotide containing the peroxisome proliferator response element (PPRE).

-

Detection: A primary antibody specific for activated PPAR-γ is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A chromogenic substrate for HRP is added, and the resulting color change is measured using a microplate reader. The intensity of the color is proportional to the amount of activated PPAR-γ bound to the PPRE.

Cyclooxygenase (COX) Inhibition Assay (ELISA-based)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol Overview:

-

Enzyme and Inhibitor Incubation: Recombinant COX-1 or COX-2 enzyme is pre-incubated with the test compound (5-ASA or Ac-5-ASA) or a known COX inhibitor (e.g., indomethacin, celecoxib).

-

Enzymatic Reaction: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction, which produces prostaglandin H2 (PGH2). PGH2 is then rapidly converted to prostaglandin E2 (PGE2).

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of COX activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

In-silico modeling provides a powerful and multifaceted approach to understanding the molecular mechanisms of 5-aminosalicylic acid and its acetylated metabolite. By combining computational techniques such as molecular docking with in-vitro experimental validation, researchers can gain valuable insights into the binding interactions, target engagement, and downstream signaling effects of these important therapeutic agents. This integrated approach not only enhances our fundamental knowledge but also has the potential to guide the development of novel and more effective therapies for inflammatory bowel disease and other inflammatory conditions.

References

- 1. Novel N-substituted 5-aminosalicylamides as dual inhibitors of cyclooxygenase and 5-lipoxygenase enzymes: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and molecular modeling studies of novel mesalamine linked coumarin for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking, Dynamics, and Preclinical Studies Reveal Morin Hydrate as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]

- 11. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking studies on potential PPAR-γ agonist from Rhizophora apiculata | Bangladesh Journal of Pharmacology [banglajol.info]

- 14. mdpi.com [mdpi.com]

- 15. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

Literature review on the biological activity of acetylated 5-aminosalicylic acid

An In-depth Review of the Biological Activity of Acetylated 5-Aminosalicylic Acid

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalazine or mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3][4][5][6] It is the active moiety of sulfasalazine, a drug used for over 50 years in IBD therapy.[1] Upon administration, 5-ASA is extensively metabolized in the intestinal mucosa and liver to its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[7][8][9][10][11] This acetylation is carried out by N-acetyltransferase (NAT) enzymes, primarily NAT1.[3][7][9][11] While initially considered an inactive metabolite, emerging evidence suggests that Ac-5-ASA may possess biological activities of its own, contributing to the overall therapeutic effects of 5-ASA. This review provides a comprehensive overview of the biological activity of Ac-5-ASA, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Pharmacokinetics of 5-ASA and Ac-5-ASA

The metabolic conversion of 5-ASA to Ac-5-ASA is a critical determinant of its systemic availability and local concentration in the colon. After oral administration, a significant portion of 5-ASA is absorbed and rapidly acetylated.[10][12] This results in consistently higher plasma concentrations of Ac-5-ASA compared to the parent drug.[10]

Table 1: Pharmacokinetic Parameters of 5-ASA and Ac-5-ASA in Healthy Volunteers

| Parameter | 5-ASA | Ac-5-ASA | Reference |

| Plasma Half-life (t½) | 0.4 to 2.4 hours | 6 to 9 hours | [10] |

| Steady State Plasma Levels | 0.02 to 1.2 µg/mL | 0.1 to 2.9 µg/mL | [10] |

| Plasma Protein Binding | 43 ± 6% | 78 ± 1% | [11] |

| Renal Clearance | - | 200 to 300 mL/min | [10] |

| Urinary Excretion (% of dose) | Similar for both | Similar for both | [13] |

Data presented are ranges or means compiled from various studies and formulations.

Biological Activity and Mechanism of Action

The primary therapeutic action of aminosalicylates is believed to be topical on the colonic mucosa.[7][11] For years, a central debate has revolved around whether 5-ASA or its acetylated metabolite, Ac-5-ASA, is the primary therapeutically active molecule.[9]

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

A significant body of evidence points to the activation of PPAR-γ, a nuclear hormone receptor, as a key mechanism for the anti-inflammatory effects of aminosalicylates.[3][7][14] Ac-5-ASA has been shown to bind to and activate PPAR-γ.[7] This activation leads to a cascade of anti-inflammatory events.

Mechanism of Ac-5-ASA via PPAR-γ Signaling:

-

Binding and Translocation: Ac-5-ASA binds to PPAR-γ in the cytoplasm, inducing its translocation into the nucleus.[3][7]

-

Heterodimerization: In the nucleus, the Ac-5-ASA/PPAR-γ complex forms a heterodimer with the retinoid X receptor (RXR).[7]

-

Gene Transcription Modulation: This heterodimer then binds to PPAR-γ response elements (PPREs) on DNA, modulating the transcription of genes involved in inflammation.[7]

-

Downregulation of Pro-inflammatory Pathways: The PPAR-RXR complex downregulates pro-inflammatory signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), leading to reduced production of pro-inflammatory cytokines.[7] It also reduces the activity of cyclooxygenase-2 (COX-2), thereby decreasing the synthesis of inflammatory prostaglandins.[3][7]

Figure 1. Ac-5-ASA activates the PPAR-γ signaling pathway.

The Debate: 5-ASA vs. Ac-5-ASA as the Active Moiety

While the PPAR-γ mechanism provides a strong rationale for the activity of Ac-5-ASA, some studies suggest that 5-ASA itself is the predominant anti-inflammatory agent.

-

Evidence for 5-ASA: Studies using N-acetyltransferase (NAT) knockout mice with DSS-induced colitis found that 5-ASA treatment improved colon length and reduced myeloperoxidase activity significantly more in knockout mice (which cannot produce Ac-5-ASA) compared to wild-type mice.[9] This suggests that decreased acetylation enhances the therapeutic effect of 5-ASA.[9] Furthermore, studies on isolated human colonic epithelial cells showed a much higher uptake of 5-ASA compared to Ac-5-ASA (160.5 nmol/g vs. 5.75 nmol/g in one hour), which may explain why Ac-5-ASA appears ineffective when administered directly to patients with ulcerative colitis.[15]

-

Evidence for Ac-5-ASA: Conversely, some reports indicate that Ac-5-ASA has a potency comparable to 5-ASA as an inhibitor of prostaglandin synthesis and is therapeutically active when administered as an enema to patients with ulcerative colitis.[16]

This discrepancy highlights the complexity of 5-ASA's mechanism of action, which may involve both the parent drug and its acetylated metabolite, potentially acting through different or overlapping pathways.

Experimental Protocols

DSS-Induced Colitis Model for Evaluating 5-ASA Efficacy

This model is frequently used to study the efficacy of anti-inflammatory agents in an in vivo setting that mimics ulcerative colitis.

-

Subjects: C57BL/6 wild-type (WT) or N-acetyltransferase knockout (NAT KO) mice.[9]

-

Induction of Colitis: Acute colitis is induced by administering 3.5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a defined period (e.g., 5-7 days).[9]

-

Treatment: Concurrent with DSS administration, mice are treated with 5-ASA (e.g., via oral gavage).[9]

-

Assessment of Inflammation:

-

Colon Length: Measured as an indicator of inflammation (shorter length indicates more severe inflammation).[9]

-

Myeloperoxidase (MPO) Activity: Colonic tissue is homogenized and analyzed for MPO activity, a marker for neutrophil infiltration and inflammation.[9]

-

NAT Activity: Colonic tissue is analyzed for N-acetyltransferase activity to confirm the metabolic phenotype.[9]

-

Figure 2. Workflow for the DSS-induced colitis model.

Cellular Uptake Studies in Caco-2 Cells

Caco-2 cells, a human colon adenocarcinoma cell line, are often used as an in vitro model for the intestinal barrier to study drug absorption and metabolism.

-

Cell Culture: Caco-2 cells are grown on permeable supports (e.g., Transwells) to form a polarized monolayer that distinguishes between apical (lumenal) and basolateral (blood) sides.[16]

-

Incubation: The cell monolayers are incubated with 5-ASA (e.g., 200 µM) in the culture medium.[16]

-

Sample Collection: At various time points (e.g., 1, 2, 4 hours), samples are collected from the apical and basolateral chambers, and the cells are lysed to measure intracellular concentrations.[16]

-

Quantification: The concentrations of 5-ASA and its metabolite, Ac-5-ASA, in the collected samples are quantified using High-Performance Liquid Chromatography (HPLC).[15][16]

-

Efflux Analysis: The polarized efflux is determined by comparing the amount of Ac-5-ASA discharged into the apical versus the basolateral chamber. Studies have shown a significantly higher apically directed efflux of Ac-5-ASA.[16]

Conclusion

N-acetyl-5-aminosalicylic acid, the primary metabolite of 5-ASA, is more than just an inactive byproduct. Evidence strongly suggests its involvement in the anti-inflammatory effects of mesalazine therapy, primarily through the activation of the PPAR-γ signaling pathway.[7] This leads to the downregulation of key inflammatory mediators like NF-κB and COX-2.[7] However, a compelling counterargument exists, with in vivo and in vitro studies indicating that 5-ASA itself may be the more potent therapeutic agent and that its acetylation could potentially reduce its efficacy at the site of inflammation.[9][15] This ongoing debate underscores the intricate pharmacology of aminosalicylates. Future research should focus on further elucidating the distinct and overlapping roles of 5-ASA and Ac-5-ASA in the colonic mucosa. A deeper understanding of the factors governing 5-ASA metabolism, such as NAT enzyme activity which can be influenced by inflammation itself, could pave the way for more personalized and effective treatment strategies for patients with inflammatory bowel disease.[9][17]

References

- 1. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irantypist.com [irantypist.com]

- 5. Aminosalicylates: Types, Generic Brands, Benefits, Risks [verywellhealth.com]

- 6. A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug. (2021) | Mohammad Beiranvand | 25 Citations [scispace.com]

- 7. youtube.com [youtube.com]

- 8. N-acetyl-5-aminosalicylic acid: Significance and symbolism [wisdomlib.org]

- 9. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of 5-aminosalicylic acid and N-acetylaminosalicylic acid uptake by the isolated human colonic epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitory Effect of Flavonoids on the Efflux of N-Acetyl 5-Aminosalicylic Acid Intracellularly Formed in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This whitepaper delves into the synthesis, discovery, and biological evaluation of a promising class of compounds: novel derivatives of Benzoic acid, 2-(acetyloxy)-5-amino-. This core structure, an acetylated form of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA or mesalamine), presents a versatile scaffold for the development of new chemical entities with a wide range of potential therapeutic applications, from inflammatory bowel disease (IBD) to cancer.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic strategies, experimental protocols, and biological activities of these emerging derivatives.

Synthetic Pathways: Crafting Novel Derivatives

The synthesis of 2-(acetyloxy)-5-aminobenzoic acid and its derivatives can be approached through several strategic routes. The choice of method often depends on the desired final compound and the required purity and yield.

A primary method for the synthesis of the core molecule is the direct selective O-acetylation of 5-aminosalicylic acid. This is typically achieved by reacting 5-aminosalicylic acid with acetic anhydride.[1] Careful control of reaction conditions is crucial to favor acetylation of the hydroxyl group over the amino group.

An alternative, multi-step approach involves a protection-acetylation-deprotection sequence .[1] This method offers greater control for more complex derivatives:

-

Protection: The 5-amino group is first protected to prevent it from reacting in the subsequent step. A common protecting group is a benzylideneamine (imine), formed by reacting the starting material with benzaldehyde.

-

Acetylation: The hydroxyl group of the protected intermediate is then acetylated using an agent like acetic anhydride.

-

Deprotection: Finally, the protecting group is removed by hydrolysis to yield the desired 2-(acetyloxy)-5-aminobenzoic acid derivative. A reported synthesis of the methyl ester of the target compound using this method yielded 15%.[1]

The presence of both an amino and a carboxylic acid group on the 2-(acetyloxy)-5-aminobenzoic acid scaffold makes it an ideal starting point for creating a diverse library of amide derivatives with potentially enhanced biological activities.

Biological Activities and Quantitative Data

Derivatives of 5-aminosalicylic acid have demonstrated a broad spectrum of biological activities. While specific data for novel 2-(acetyloxy)-5-amino- derivatives is emerging, the activities of closely related 5-ASA derivatives provide a strong indication of their therapeutic potential.

Anti-inflammatory Activity

The primary therapeutic application of 5-ASA and its derivatives is in the treatment of inflammatory bowel disease.[2] Their mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

| Compound Class | Target | IC50 (µM) | Reference |

| 5-Aminosalicylamides (Comp. 34) | COX-2 | 0.10 | [3] |

| 5-Aminosalicylamides (Comp. 35) | COX-2 | 0.10 | [3] |

| Celecoxib (Reference) | COX-2 | 0.049 | [3] |

| Indomethacin (Reference) | COX-2 | 0.51 | [3] |

| 5-Aminosalicylamides (Comp. 16) | 5-LOX | 3.41 | [3] |

| Zileuton (Reference) | 5-LOX | 15.6 | [3] |

Antiproliferative Activity

Recent studies have highlighted the potential of 5-ASA derivatives as anticancer agents. Novel hybrid molecules have shown potent activity against various cancer cell lines.

| Compound | Cell Line | IC50 | Reference |

| 5-Aminosalicylate-4-thiazolinone hybrid (Comp. 10) | MCF-7 (Breast Cancer) | 70 nM | [4] |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | Equipotent to Comp. 10 | [4] |

| 5-Aminosalicylate-4-thiazolinone hybrid (Comp. 10) | Human Fibroblasts (Normal Cells) | 10 µM | [4] |

Molecular Docking and Binding Affinities

Computational studies, such as molecular docking, have been employed to elucidate the binding interactions of novel derivatives with their protein targets. These studies provide valuable insights for structure-activity relationship (SAR) analysis and further optimization.

| Compound | Protein Target | Binding Energy (kcal/mol) | Reference |

| Mesalamine-coumarin derivative | COX-2 | -10.4 | [5] |

| Mesalamine-coumarin derivative | MMP-9 | -9.2 | [5] |

| Mesalamine-coumarin derivative | TNF-α | -8.4 | [5] |

| Mesalamine-coumarin derivative | MPO | -9.5 | [5] |

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The anti-inflammatory effects of 5-ASA and its derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. 5-ASA has been shown to down-regulate COX-2 expression at both the RNA and protein levels.[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery and development. Below are generalized methodologies for the synthesis and evaluation of novel 2-(acetyloxy)-5-aminobenzoic acid derivatives, based on established procedures for related compounds.

General Synthesis of 5-Acetamido-2-hydroxybenzoic Acid Derivatives

The following protocol is adapted from the synthesis of 5-acetamido-2-hydroxy benzoic acid and its derivatives:

-

Starting Material: 5-amino-2-hydroxybenzoic acid.

-

Acetylation: For the synthesis of 5-acetamido-2-hydroxy benzoic acid, the starting material is reacted with acetic anhydride in water.

-

N-acylation: For other N-acylated derivatives, 5-amino-2-hydroxybenzoic acid is reacted with the corresponding acyl chloride (e.g., benzoyl chloride or phenylacetyl chloride) in ethyl acetate with potassium carbonate as a catalyst.

-

Purification: The resulting solid product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of novel derivatives to inhibit COX-1 and COX-2 can be assessed using commercially available assay kits.

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are prepared according to the manufacturer's instructions.

-

Assay Procedure: The assay is performed in a 96-well plate format. The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandins is measured, typically using a colorimetric or fluorometric method.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Cell Proliferation Assay

The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.

-

Cell Culture: Cancer cells (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 values are determined from the dose-response curves.

Future Directions

The field of 2-(acetyloxy)-5-aminobenzoic acid derivatives is ripe with opportunities for further exploration. Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives to establish a comprehensive structure-activity relationship.

-

In-depth mechanistic studies: Investigating the effects of these novel compounds on other relevant biological pathways beyond COX inhibition.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicological profile of the most promising candidates in preclinical animal models.